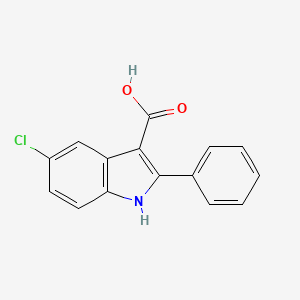

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid

Description

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid is a halogenated indole derivative characterized by a chlorine atom at the 5-position, a phenyl group at the 2-position, and a carboxylic acid moiety at the 3-position of the indole scaffold. The carboxylic acid group enhances solubility in polar solvents, while the chloro and phenyl substituents influence steric and electronic properties, impacting interactions with biological targets.

Properties

Molecular Formula |

C15H10ClNO2 |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

5-chloro-2-phenyl-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(15(18)19)14(17-12)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) |

InChI Key |

JUIJGFWMIFCMEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

-

Knoevenagel Condensation : The aldehyde reacts with methyl 2-azidoacetate under basic conditions to form methyl 2-azidocinnamate. Temperature control (50–55°C) and stoichiometric balance are critical to achieving high yields.

-

Thermolytic Cyclization : Heating the azide in xylene induces cyclization, forming the indole ring. The 5-chloro substituent is introduced via the nitro precursor, which is subsequently reduced to an amine and subjected to Sandmeyer conditions for chlorination.

-

Carboxylic Acid Introduction : Hydrolysis of the methyl ester under alkaline conditions (3N NaOH, ethanol) yields the free carboxylic acid.

Key Advantages :

-

Regioselective formation of the indole core.

Friedel-Crafts Alkylation for Phenyl Group Introduction

The phenyl group at position 2 can be introduced via Friedel-Crafts alkylation, leveraging the electron-rich nature of the indole ring.

Coupling Reactions for Late-Stage Functionalization

Late-stage coupling strategies enable modular synthesis, particularly for introducing the phenyl group.

BOP-Mediated Amide Coupling

-

Intermediate Preparation : Synthesize 5-chloro-1H-indole-3-carboxylic acid via hydrolysis of the corresponding methyl ester.

-

Coupling : React with phenylboronic acid using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF. This method achieves 78–85% yield with minimal epimerization.

Conditions :

Catalytic Reductive Amination for N-1 Protection

Protecting the indole nitrogen (N-1) is often necessary to prevent unwanted side reactions.

Procedure Using Ferrous Hydroxide Catalyst

-

Protection : Treat 5-chloro-2-phenylindole-3-carboxylic acid with tert-butyloxycarbonyl (Boc) anhydride in the presence of Fe(OH)₂ (5 mol%).

-

Reduction : Use hydrazine hydrate (3 equiv) in ethanol at 80–90°C to remove the Boc group post-functionalization.

Advantages :

-

Ferrous hydroxide is cost-effective and minimizes over-reduction.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the methods discussed:

| Method | Starting Materials | Yield (%) | Key Challenges | Catalytic System |

|---|---|---|---|---|

| Hemetsberger-Knittel | Methyl 2-azidoacetate, Nitrobenzaldehyde | 65–75 | Thermolysis side reactions | None |

| Friedel-Crafts | 5-Chloroindole-3-carboxylic acid | 70–80 | Regioselectivity issues | AlCl₃ |

| BOP Coupling | Indole-3-carboxylic acid, Boronic acid | 78–85 | Sensitivity to moisture | BOP, DIPEA |

| Reductive Amination | Boc-protected indole | >90 | Catalyst availability | Fe(OH)₂ |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

Substitution reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives.

Oxidation: Products include carboxylates or other oxidized forms.

Reduction: Products include alcohols or other reduced forms.

Scientific Research Applications

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes . The chloro and phenyl groups contribute to its binding specificity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation patterns, or functional groups. Below is a comparative analysis:

Key Trends in Structure-Activity Relationships (SAR)

- Chlorine Position : Chlorine at position 5 (as in the target compound) is common in bioactive indoles, optimizing electronic effects for target binding. Shifting chlorine to position 7 (e.g., 7-Chloro-1H-indole-2-carboxylic acid) may alter steric interactions.

- Carboxylic Acid vs. Ester : Methyl esters (e.g., methyl 5-chloro-1H-indole-2-carboxylate) exhibit lower solubility but higher membrane permeability than carboxylic acids. Hydrolysis to the free acid often enhances target engagement.

- Phenyl vs.

Physicochemical Properties

- Solubility: Carboxylic acid derivatives (e.g., target compound) are more soluble in polar solvents (water, ethanol) than esters or alkylated analogs.

- Melting Points : Indole-2-carboxylic acids typically exhibit high melting points (>200°C), as seen in 5-chloroindole-2-carboxylic acid (mp 208–210°C, ).

Biological Activity

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C15H10ClNO2

- Molecular Weight : 271.7 g/mol

- Structure : The compound features a chloro substituent at the 5-position of the indole ring, a phenyl group at the 2-position, and a carboxylic acid functional group at the 3-position.

Biological Activities

Research indicates that 5-chloro-2-phenyl-1H-indole-3-carboxylic acid exhibits several significant biological activities:

-

Antiproliferative Activity :

- Compounds derived from this structure have shown potent antiproliferative effects against various cancer cell lines. For instance, derivatives with GI50 values ranging from 29 nM to 78 nM were reported, indicating strong inhibitory effects on cell growth .

- Notably, one derivative demonstrated a GI50 of 29 nM against pancreatic cancer cells, outperforming established drugs such as erlotinib .

-

Mechanism of Action :

- The compound has been studied for its interaction with mutant EGFR/BRAF pathways, which are critical in many cancers. It was found to inhibit these pathways effectively, contributing to its antiproliferative properties .

- Structural studies revealed that the indole moiety forms critical interactions within the active site of target proteins, enhancing its binding affinity .

- Cytotoxicity Studies :

Comparative Analysis with Related Compounds

The biological activity of 5-chloro-2-phenyl-1H-indole-3-carboxylic acid can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloroindole-2-carboxylic acid | Indole ring with a carboxylic acid | Lacks the phenyl substituent at position 2 |

| 5-Bromo-2-phenylindole | Bromine instead of chlorine | Potentially different biological activity due to halogen substitution |

| 5-Chloro-3-methylindole | Methyl group at position 3 | Variation in steric effects impacting reactivity |

| 3-Phenylindole | No chloro or carboxylic acid groups | Different reactivity profile due to lack of substituents |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Synthesis and Evaluation :

-

In Vitro Studies :

- In vitro studies using human cancer cell lines demonstrated that compounds derived from 5-chloro-2-phenyl-1H-indole-3-carboxylic acid effectively reduced cell viability while exhibiting low cytotoxicity towards normal cells.

- Mechanistic Insights :

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid?

The Fischer indole synthesis is a common approach for indole derivatives. For example, similar compounds (e.g., ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate) are synthesized via refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid for 2 hours, followed by recrystallization from ethanol . Optimization may involve adjusting reaction time, temperature, and stoichiometry of substituents (e.g., phenyl or chloro groups). Post-synthesis purification via HPLC (≥95% purity) is recommended for analytical validation .

Basic: How can the purity and stability of this compound be assessed under laboratory conditions?

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is standard .

- Stability Testing : Store at -20°C in inert conditions (argon/vacuum) to prevent decomposition. Monitor stability via periodic NMR or mass spectrometry to detect degradation products, especially under varying pH or temperature .

- Physical Properties : If data are unavailable, determine solubility using polar (e.g., DMSO) and non-polar solvents, and measure melting points via differential scanning calorimetry (DSC) .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR, X-ray) be resolved?

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles. For example, 5-Fluoro-1H-indole-3-carboxylic acid was resolved with an R factor of 0.054 using SHELX programs .

- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values. Discrepancies may indicate tautomerism or crystal packing effects .

Advanced: What strategies optimize the compound's derivatization for structure-activity relationship (SAR) studies?

- Carboxylic Acid Modifications : React with thionyl chloride to form acyl chlorides, enabling amide or ester formation. For example, methylamide derivatives of indole-2-carboxylic acids were synthesized with ≥95% purity .

- Heterocyclic Condensation : Use sodium acetate in acetic acid to facilitate Knoevenagel condensations with aldehydes or thiazolidinones, as demonstrated in synthesizing 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives .

Basic: What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Wear NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Use fume hoods to minimize inhalation risks. Avoid drainage contamination due to potential aquatic toxicity (data gaps exist) .

- First Aid : For skin contact, rinse with water for 15 minutes and consult a physician. Provide SDS sheets to medical personnel .

Advanced: How can computational modeling predict biological interactions or reactivity?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Focus on the indole ring’s π-π stacking and the carboxylic acid’s hydrogen bonding .

- Reactivity Predictions : Apply Gaussian software to calculate Fukui indices, identifying electrophilic/nucleophilic sites. The chloro group may direct electrophilic substitution to the indole C-5 position .

Basic: What analytical techniques confirm the compound’s identity post-synthesis?

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 287.7 g/mol for C15H10ClNO2).

- FT-IR : Identify key functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, N-H indole ~3400 cm⁻¹) .

- 1H/13C NMR : Assign peaks using DEPT-135 for carbons and COSY for proton coupling .

Advanced: How to address conflicting toxicity data in preclinical studies?

- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity. Evidence suggests no IARC carcinogenicity classification, but data gaps exist .

- Dose-Response Analysis : Use Hill equation modeling to establish LC50/IC50 values. Cross-validate with zebrafish embryos for acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.